N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine structure, followed by the introduction of the thioacetamide group and the methoxyphenyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
N-(3,4-dimethylphenyl)-2-[3,5-dioxo-4-(prop-2-en-1-yl)-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl]acetamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and biological effects based on recent studies.
Chemical Structure
The compound's molecular formula is C19H20N4O3S, and its IUPAC name is this compound. The structure includes a pyridazino-thiazine core which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazine derivatives. For instance, compounds with structural similarities have shown significant activity against various Gram-positive and Gram-negative bacteria. In vitro tests indicate that derivatives of thiazole and thiazine exhibit potent antibacterial effects against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
Anticancer Activity
The compound's anticancer potential has been investigated through various cell line assays. Compounds featuring the pyridazino-thiazine framework have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 (colon cancer) and A549 (lung cancer). For example:
- Caco-2 Cell Line : Certain derivatives showed a reduction in cell viability by approximately 39.8% compared to untreated controls at specific concentrations .
- A549 Cell Line : Other compounds exhibited varying degrees of activity with IC50 values indicating significant cytotoxicity .
The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors. Binding occurs through hydrogen bonding and hydrophobic interactions, leading to modulation of enzymatic activity or receptor signaling pathways . The presence of electron-donating groups like methyl at strategic positions enhances the binding affinity and overall biological activity.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazole derivatives demonstrated that modifications in the phenyl ring significantly impacted antimicrobial potency. Compounds with 3,4-dichloro substitutions showed MIC values as low as 2 µg/mL against resistant strains .
- Cytotoxicity Assessment : In vitro tests on Caco-2 cells revealed that certain derivatives reduced cell viability significantly. The introduction of a methyl group at position 4 of the phenyl ring was particularly effective in enhancing anticancer activity .
Data Tables
Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
---|---|---|---|
Compound 1 | Antibacterial | MRSA | MIC = 1 µg/mL |
Compound 2 | Anticancer | Caco-2 | IC50 = 39.8% |
Compound 3 | Antifungal | Candida auris | MIC = 0.5 µg/mL |
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-prop-2-enylpyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-4-7-22-17(25)11-27-15-9-20-23(19(26)18(15)22)10-16(24)21-14-6-5-12(2)13(3)8-14/h4-6,8-9H,1,7,10-11H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMHZTUYZUHFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3CC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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